molecular formula C19H21ClN2O3 B5637473 4-{2-[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol

4-{2-[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol

Cat. No. B5637473
M. Wt: 360.8 g/mol
InChI Key: NKJLOYNKTNXGJC-WBVHZDCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol is a chemical compound with significant research interest due to its complex structure and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes. For instance, Bruderer, Arnold, and Oberhänsli (1978) described the synthesis of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids and their ring closure products, starting from 3-(p-chlorophenyl)-4-oxo-valeric acid (Bruderer, Arnold, & Oberhänsli, 1978).

Molecular Structure Analysis

For molecular structure analysis, X-ray diffraction is a common technique used. Okasha et al. (2022) utilized X-ray diffraction to assert the molecular structure of a synthesized pyran derivative (Okasha et al., 2022). Similarly, Kumarasinghe et al. (2009) provided insights into the molecular structure of a related compound through single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Chemical reactivity and properties of similar compounds are explored through various reactions. For instance, Farouk, Ibrahim, and El-Gohary (2021) investigated the chemical behavior of a pyrimidine derivative towards primary amines and heterocyclic amines, revealing insights into its reactivity and potential applications (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

Analysis of physical properties such as crystalline structure and intermolecular interactions can be understood through crystallography studies. Ganapathy et al. (2015) determined the crystal structure of a related compound, highlighting its physical properties (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Properties Analysis

The chemical properties of compounds can be characterized using spectroscopic methods and quantum chemical calculations. Viji et al. (2020) performed a detailed analysis including molecular docking, and quantum chemical calculations to understand the chemical properties of a similar compound (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(3-chloro-4-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-25-14-4-2-3-13(9-14)15-10-22(11-17(15)21)19(24)8-12-5-6-18(23)16(20)7-12/h2-7,9,15,17,23H,8,10-11,21H2,1H3/t15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJLOYNKTNXGJC-WBVHZDCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CC2N)C(=O)CC3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)CC3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(3-chloro-4-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.